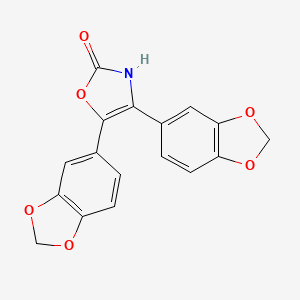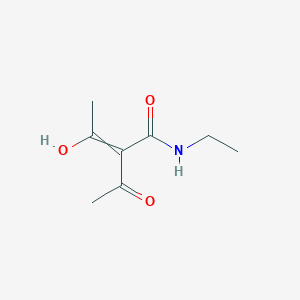
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is a chemical compound with the molecular formula C8H13NO3 It is a member of the enamide family, characterized by the presence of both an amide and an enol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide typically involves the reaction of ethylamine with 2-acetyl-3-hydroxybut-2-enoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enol group to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-N-ethyl-3-hydroxybut-2-enamide involves its interaction with specific molecular targets and pathways. The enol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity. The amide group may also play a role in binding to receptors or other biomolecules, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-3-hydroxybut-2-enamide: Lacks the ethyl group, which may affect its reactivity and interactions.
N-Ethyl-3-hydroxybut-2-enamide: Lacks the acetyl group, which may influence its chemical properties and applications.
Uniqueness
2-Acetyl-N-ethyl-3-hydroxybut-2-enamide is unique due to the presence of both the acetyl and ethyl groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
64091-92-5 |
|---|---|
Fórmula molecular |
C8H13NO3 |
Peso molecular |
171.19 g/mol |
Nombre IUPAC |
2-acetyl-N-ethyl-3-hydroxybut-2-enamide |
InChI |
InChI=1S/C8H13NO3/c1-4-9-8(12)7(5(2)10)6(3)11/h10H,4H2,1-3H3,(H,9,12) |
Clave InChI |
RKBFMQUIVJUANH-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C(=C(C)O)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Amino-1H-pyrazolo[3,4-b]pyridin-1-yl)ethan-1-ol](/img/structure/B14510766.png)
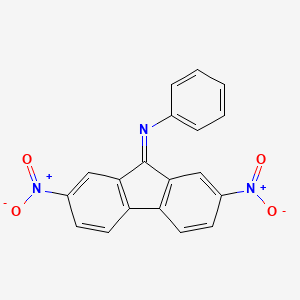
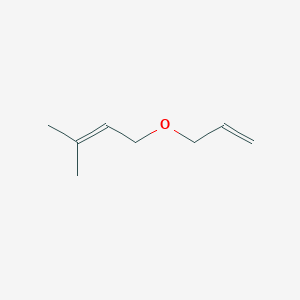
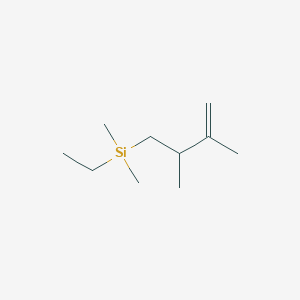
![1,3-Diphenyl-1H-[1,3,4]thiadiazino[5,6-B]quinoxaline](/img/structure/B14510793.png)
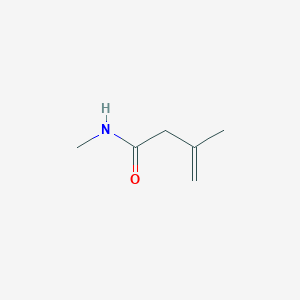
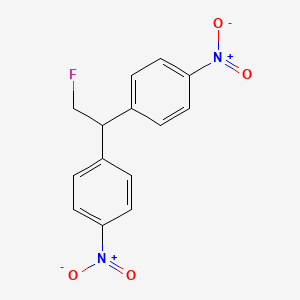
![[4-(Octadecanoyloxy)-3-oxobutyl]phosphonic acid](/img/structure/B14510813.png)


![2-[(2H-1,3-Benzodioxol-5-yl)(hydroxy)methyl]butanedioic acid](/img/structure/B14510829.png)
![{[2-(2,4-Dimethylphenyl)-1H-indol-3-yl]sulfanyl}acetic acid](/img/structure/B14510830.png)
![3-[(6-Hydroxyhexyl)amino]propane-1-sulfonic acid](/img/structure/B14510837.png)
